4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol

Catalog No.
S13800893
CAS No.
M.F
C10H14BrNO
M. Wt
244.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol

Product Name

4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol

IUPAC Name

4-(5-bromopyridin-2-yl)-3-methylbutan-2-ol

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

InChI

InChI=1S/C10H14BrNO/c1-7(8(2)13)5-10-4-3-9(11)6-12-10/h3-4,6-8,13H,5H2,1-2H3

InChI Key

QGXWMBBKFOHJSD-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NC=C(C=C1)Br)C(C)O

4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol is an organic compound characterized by a pyridine ring substituted with a bromine atom at the 5-position and a hydroxyl group at the 2-position of a branched butanol structure. Its molecular formula is C11_{11}H14_{14}BrN, and it features a three-carbon chain with a methyl group and a hydroxyl functional group attached to the second carbon. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in organic synthesis.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: The compound can be reduced to form alcohols or alkanes.
  • Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions.

4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol exhibits potential biological activity due to its structural features. It may interact with various molecular targets such as enzymes or receptors, potentially modulating their activity. The presence of the bromine and hydroxyl groups is crucial for its binding affinity and selectivity towards biological targets, making it useful in pharmacological studies.

The synthesis of 4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol typically involves several key steps:

  • Bromination of 3-methylpyridine: This step introduces the bromine atom at the 5-position using bromine in the presence of a catalyst.
  • Amination: The brominated product is then reacted with ammonia or an amine derivative to introduce an amino group at the 2-position.
  • Butanol Addition: Finally, the amino group is reacted with 2-butanol to yield the target compound.

Industrial production may optimize these steps using continuous flow reactors and high-throughput screening methods to enhance efficiency .

This compound has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Its ability to interact with biological targets makes it useful in drug development and enzyme inhibition studies.
  • Material Science: It can be employed in producing specialty chemicals and materials due to its unique functional groups.

Interaction studies involving 4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol focus on its binding mechanisms with enzymes or receptors. Its bromine and hydroxyl groups play significant roles in these interactions, which can lead to inhibition or modulation of specific biological pathways. These studies are crucial for understanding its potential therapeutic applications .

Similar Compounds

  • 5-Bromo-2-methylpyridine: Shares the bromine and methyl substitutions but lacks the butanol and amino groups.
  • 3-Methyl-2-pyridinamine: Contains an amino group but lacks both bromine and butanol substitutions.
  • 4-Bromo-3-methylbutan-2-ol: Similar structure but without the pyridine ring.

Uniqueness

4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol is unique due to its combination of functional groups that confer specific chemical reactivity and biological activity. This unique structure allows it to serve as a versatile compound in various applications that may not be achievable with similar compounds, highlighting its potential in both synthetic chemistry and biological research .

Electrophilic Bromination Approaches

The synthesis of 4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol requires selective bromination at the 5-position of the pyridine ring, which presents significant challenges due to the electron-deficient nature of pyridine [1]. N-Bromosuccinimide emerges as the most effective brominating agent for achieving regioselective bromination of pyridine derivatives under controlled conditions [2] [1]. The outstanding brominating ability of N-bromosuccinimide stems from its almost nonpolar nitrogen-bromine bond, which allows homolytic fission to generate bromine radicals [3].

Research demonstrates that N-bromosuccinimide bromination in dimethylformamide at 80°C for 12 hours achieves yields of 65-75% with excellent 5-position selectivity [4]. The mechanism involves free radical surface reactions where N-bromosuccinimide acts as a selective hydrogen atom transfer reagent [5] [3]. Temperature control proves critical, as reactions conducted below 60°C show incomplete conversion, while temperatures exceeding 90°C lead to over-bromination and formation of dibrominated products [6] [7].

Alternative Bromination Methods

Sodium monobromoisocyanurate represents an efficient alternative for pyridine bromination, particularly effective for nucleoside derivatives [2]. This reagent demonstrates bromination at the carbon-5 position of pyrimidine nucleosides with moderate to high yields under mild conditions [2]. The methodology shows compatibility with both protected and unprotected substrates, offering broader synthetic utility compared to traditional brominating agents [2].

Electrochemical bromination has emerged as a sustainable approach for pyridine functionalization [8]. Without catalysts or oxidants, this method achieves regioselective meta-bromination when directing groups are employed [8]. The protocol utilizes inexpensive bromine salts at room temperature, yielding brominated pyridine derivatives in 28-95% yields with excellent scalability potential [8].

Pyridine N-Oxide Activation Strategy

Conversion to pyridine N-oxides provides an effective strategy for activating electron-deficient pyridines toward electrophilic substitution [9]. The activating oxygen atom facilitates bromination through resonance effects that outweigh the inductive electron withdrawal [9]. Treatment with thionyl chloride produces mixtures of 2- and 4-bromopyridine N-oxides, with the 4-isomer predominating [9]. Subsequent reduction with phosphorus trichloride removes the activating oxygen to yield the desired bromopyridine products [9].

Bromination MethodReaction ConditionsSelectivityYield Range (%)Key Advantages
N-BromosuccinimideDMF, 80°C, 12h5-position selective65-75Mild conditions, high selectivity
Elemental Bromine with Lewis AcidAlCl₃, CH₂Cl₂, 0°CNon-selective40-60Simple setup
Electrochemical BrominationRoom temperature, electrochemical cellMeta-position with directing groups28-95Catalyst-free, sustainable
Sodium MonobromoisocyanurateDMF, room temperature, 6hC-5 position of pyrimidines70-85High efficiency for nucleosides
Pyridine N-oxide ActivationSOCl₂, reflux2- and 4-position mixture60-80Activates deactivated pyridines

Alkylation Techniques for Butanol Side Chain Construction

Grignard Reagent Methodology

Grignard reagents provide the most versatile approach for constructing the 3-methylbutan-2-ol side chain through nucleophilic addition to carbonyl compounds [10] [11]. The reaction of methylmagnesium bromide with appropriate ketone precursors yields secondary alcohols with high efficiency [11] [12]. Grignard reagents function as powerful carbon-based nucleophiles, forming new carbon-carbon bonds through addition to aldehydes and ketones [10] [11].

The mechanism involves nucleophilic attack of the Grignard reagent on the carbonyl carbon, followed by protonation to yield the alcohol product [11]. Secondary alcohols are obtained when Grignard reagents react with aldehydes, while ketones produce tertiary alcohols [11] [12]. The reaction requires anhydrous conditions, as Grignard reagents react rapidly with water to produce alkanes [13].

Organolithium Coupling Strategies

Organolithium compounds offer superior nucleophilicity compared to Grignard reagents, enabling efficient side chain construction under milder conditions [14] [15]. Butyllithium serves as an excellent base for deprotonating terminal alkynes and other acidic positions, generating reactive carbanions for subsequent alkylation reactions [14]. The reaction of organolithium reagents with electrophiles proceeds through nucleophilic substitution mechanisms [14].

Recent mechanochemical approaches have simplified organolithium synthesis through solvent-free ball mill techniques [15]. This method addresses traditional challenges including complex reaction setups, large solvent quantities, and sensitivity to air and moisture [15]. The mechanochemical approach offers efficient, scalable, and environmentally friendly access to organolithium reagents [15].

Hydroboration-Oxidation Protocol

Hydroboration-oxidation provides an efficient route to primary alcohols through anti-Markovnikov addition to alkenes [16]. The reaction follows a concerted mechanism involving attack of the double bond on boron, followed by hydride and hydroxide ion attacks [16]. The major product places the hydroxyl group on the less substituted carbon atom of the original double bond [16].

This methodology offers excellent regioselectivity and functional group tolerance, making it valuable for synthesizing complex alcohol structures [16]. The two-step procedure first involves hydroboration with borane, followed by oxidation with hydrogen peroxide under basic conditions [16].

Double Dehydrogenative Coupling

Acceptorless double dehydrogenative cross-coupling represents an atom-economical method for carbon-alkylation of secondary alcohols [17]. This Guerbet-type reaction proceeds under nickel catalysis, providing efficient carbon-carbon bond formation under mild conditions [17]. The process tolerates a broad range of substrates including aromatic, cyclic, acyclic, and aliphatic alcohols [17].

The mechanism involves initial dehydrogenation of both primary and secondary alcohols to corresponding carbonyl compounds, followed by base-mediated aldol condensation and final transfer hydrogenation [17]. This redox-neutral process produces water as the sole byproduct, demonstrating excellent atom economy [17].

Alkylation MethodStarting MaterialsProduct TypeReaction TemperatureTypical Yield (%)
Grignard Reagent AdditionRMgX + Aldehyde/KetoneSecondary/Tertiary Alcohols0°C to RT75-90
Organolithium CouplingRLi + ElectrophilePrimary/Secondary Alcohols-78°C to RT80-95
Friedel-Crafts AlkylationArH + RX + Lewis AcidAlkylated Aromatics0°C to 80°C45-70
Hydroboration-OxidationAlkene + BH₃, then H₂O₂/OH⁻Primary Alcohols (Anti-Markovnikov)0°C then RT85-95
Double Dehydrogenative CouplingPrimary + Secondary Alcoholβ-Alkylated Secondary Alcohols120-140°C70-85

Catalytic Coupling Reactions in Molecular Assembly

Suzuki-Miyaura Cross-Coupling

Suzuki-Miyaura coupling represents the most versatile method for assembling the pyridine-butanol framework through palladium-catalyzed cross-coupling of bromopyridines with organoborane reagents [18] [19] [20]. The reaction proceeds through oxidative addition of the aryl halide to palladium, transmetalation with the boronic acid, and reductive elimination to form the carbon-carbon bond [20] [21].

Optimization studies demonstrate that palladium acetate with adamantyl-substituted phosphine ligands achieves excellent yields of 75-99% for bromopyridine coupling reactions [19]. The reaction tolerates a wide range of functional groups and proceeds under mild conditions using potassium carbonate as base in tetrahydrofuran at 110°C [19] [21]. Phase-transfer catalysts such as tetrabutylammonium bromide enhance reaction efficiency in aqueous-organic biphasic systems [21].

Recent developments in asymmetric Suzuki coupling enable the synthesis of chiral heterocyclic biaryls with up to 92% enantiomeric excess [18]. Chiral-bridged biphenyl monophosphine ligands prove more effective than binaphthyl alternatives for achieving high enantioselectivity [18].

Buchwald-Hartwig Amination

Buchwald-Hartwig amination provides efficient carbon-nitrogen bond formation between bromopyridines and amine nucleophiles [22] [23]. The palladium-catalyzed process proceeds through oxidative addition, amine coordination with base assistance, and reductive elimination [22]. The reaction requires careful ligand selection to achieve optimal yields and minimize side reactions [22] [23].

The transformation tolerates primary and secondary amines, enabling diverse amine substitution patterns on pyridine rings [22]. Reaction conditions typically employ sodium tert-butoxide as base in toluene at 80°C [22]. Ligand design strategies focus on creating appropriate steric and electronic environments around the palladium center [22].

Stille Coupling Methodology

Stille coupling offers reliable carbon-carbon bond formation between bromopyridines and organostannane reagents [24]. The palladium-catalyzed reaction proceeds under mild conditions with excellent functional group tolerance [24]. Despite the toxicity concerns with tin reagents, Stille coupling remains valuable for complex molecule synthesis due to its reliability and broad scope [24].

The mechanism involves oxidative addition of the halide, transmetalation with the organostannane, and reductive elimination [24]. Cesium fluoride serves as an effective additive to facilitate transmetalation in polar solvents such as dimethylformamide [24].

Photoredox Catalytic Systems

Photo-induced halopyridylation represents an emerging approach for alkene functionalization under mild conditions [25]. This atom-economical cross-coupling avoids traditional β-hydrogen elimination pathways, enabling simultaneous incorporation of pyridyl and halide groups onto alkenes [25]. The protocol operates under redox-neutral conditions with broad substrate scope [25].

The mechanism involves trifluoroacetic acid-promoted photocatalytic oxidative quenching and radical-polar crossover pathways [25]. The reserved carbon-halogen bonds in products enable further synthetic elaboration [25].

Coupling ReactionCatalyst SystemNucleophileReaction ConditionsYield Range (%)
Suzuki-Miyaura CouplingPd(OAc)₂/Ad₂BnPBoronic Acids/EstersK₂CO₃, THF, 110°C75-99
Buchwald-Hartwig AminationPd₂(dba)₃/LigandPrimary/Secondary AminesNaOtBu, Toluene, 80°C65-90
Stille CouplingPd(PPh₃)₄OrganostannanesCsF, DMF, 80°C70-85
Heck ReactionPd(OAc)₂/PPh₃AlkenesEt₃N, DMF, 120°C60-80
Sonogashira CouplingPdCl₂(PPh₃)₂/CuITerminal AlkynesEt₃N, THF, 60°C70-95

Industrial-Scale Production Optimization Challenges

Bromination Scale-Up Complexities

Industrial bromination of pyridine derivatives faces significant challenges related to heat generation and hydrogen bromide formation [26]. Large-scale bromination reactions are highly exothermic, requiring sophisticated temperature control systems to prevent runaway reactions [26]. The formation of corrosive hydrogen bromide necessitates specialized equipment materials and comprehensive safety protocols [26].

Continuous flow photochemical bromination has demonstrated success in scaling benzylic bromination to multikilogram per hour production rates [26]. A 14-fold scale-up achieved 4.1 kg/h productivity with 88% assay yield using 22-second irradiated residence time [26]. This approach addresses heat management through precise residence time control and eliminates batch-to-batch variability [26].

Purification and Separation Challenges

The purification of brominated pyridine intermediates presents significant difficulties due to similar polarity profiles of products and impurities [4]. Advanced chromatographic techniques become essential for achieving the purity levels required for pharmaceutical applications [4]. The separation of positional isomers requires specialized stationary phases and extended separation times [4].

Continuous flow microreactor systems offer advantages for purification through integrated separation modules [27] [28]. These systems enable real-time monitoring and adjustment of separation parameters, improving overall process efficiency [28]. Titanium silicalite-based packed-bed microreactors have demonstrated over 800 hours of continuous operation while maintaining catalyst activity [28].

Catalyst Recovery and Recycling

Precious metal catalyst recovery represents a major economic consideration in industrial coupling reactions [29] [30]. Palladium catalysts used in Suzuki and Buchwald-Hartwig reactions require efficient recovery systems to maintain process economics [29]. Immobilized catalyst systems offer potential solutions but often suffer from reduced activity compared to homogeneous systems [30].

The development of single-atom catalysts provides promising alternatives for reducing precious metal consumption [29]. These systems achieve high activity with minimal metal loading, addressing both cost and sustainability concerns [29].

Solvent Management Systems

Large-scale synthesis generates substantial solvent waste requiring comprehensive management strategies [27] [31]. Solvent recycling systems become essential for economic and environmental sustainability [27]. Green chemistry approaches emphasize the use of ethanol and other environmentally benign solvents [31].

Microwave-assisted continuous flow processing enables solvent reduction through process intensification [27]. These systems achieve equivalent yields with significantly reduced solvent volumes compared to batch processes [27].

Temperature Control in Exothermic Reactions

Exothermic coupling reactions require precise temperature control to maintain selectivity and prevent decomposition [32] [33]. Riser reactor designs offer improved heat transfer characteristics for highly exothermic pyridine synthesis reactions [32]. Microreactor technology provides superior heat transfer rates, enabling better temperature control in scaled operations [33].

Quality Control and Analytics

Industrial production demands comprehensive analytical methods for real-time quality monitoring [34]. Trace impurity detection becomes critical for pharmaceutical-grade materials [34]. In-line analytical systems enable continuous monitoring without sample withdrawal [34].

The development of robust analytical methods requires extensive validation for regulatory compliance [34]. Process analytical technology enables real-time decision making for process optimization [34].

Challenge CategorySpecific IssuesProposed SolutionsImplementation CostTechnology Readiness
Bromination Scale-upHeat generation, HBr formationContinuous flow reactorsHighPilot scale
Purification DifficultiesSimilar polarity productsAdvanced chromatographyMediumCommercial
Catalyst RecoveryPrecious metal catalyst costImmobilized catalystsHighDevelopment
Solvent ManagementLarge solvent volumesSolvent recycling systemsMediumCommercial
Temperature ControlExothermic reactionsMicroreactor technologyHighPilot scale
Quality ControlTrace impurity detectionIn-line analyticsMediumCommercial

The thermodynamic properties of 4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol represent a critical area requiring comprehensive investigation. While specific experimental data for this compound remains limited, analysis of structurally related compounds provides valuable insights into expected thermodynamic behavior.

Theoretical Framework for Thermodynamic Analysis

The thermodynamic characterization of brominated pyridine derivatives has been established through extensive studies of related compounds. Research on brominated organic compounds demonstrates that bromine substitution significantly affects thermodynamic properties, particularly enthalpy of formation and heat capacity values [1] [2]. The presence of the bromine atom at the 5-position of the pyridine ring is expected to influence the overall thermodynamic stability of the molecule.

Phase Behavior Considerations

Phase behavior analysis of compounds containing both pyridine and alcohol functional groups reveals complex interactions that affect critical properties. Studies of pyridine derivatives indicate critical temperatures typically ranging from 600-700 K, with critical pressures between 4-6 MPa [3]. The methylbutanol moiety contributes additional complexity to the phase behavior, as demonstrated by research on similar alcohol-containing compounds [4] [5].

The molecular structure of 4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol suggests intermediate volatility characteristics. The secondary alcohol group provides hydrogen bonding capabilities that significantly influence vapor pressure and boiling point behavior. Comparative analysis with related compounds suggests an estimated boiling point range of 250-280°C under standard atmospheric pressure.

Enthalpy and Entropy Relationships

Computational studies of brominated pyridine derivatives indicate that bromine substitution typically increases the enthalpy of formation by approximately 15-25 kJ/mol compared to non-halogenated analogs [1]. The entropy contribution from the flexible methylbutanol chain provides additional stabilization through conformational degrees of freedom.

Heat capacity measurements for similar compounds demonstrate temperature-dependent behavior characteristic of molecules with multiple rotational modes. The expected heat capacity at 298 K is estimated to be approximately 200-220 J/(mol·K), based on group contribution methods and comparison with structurally similar compounds.

Solubility Parameters and Partition Coefficient Studies

Solubility Parameter Analysis

The solubility behavior of 4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol is governed by the interplay between its hydrophilic and hydrophobic regions. The pyridine ring system contributes to polar interactions, while the methylbutanol chain provides both polar (hydroxyl group) and nonpolar (alkyl chain) characteristics.

Hansen solubility parameters provide a comprehensive framework for understanding solubility behavior. Based on structural analysis and comparison with related compounds, the estimated Hansen parameters are:

  • Dispersion parameter (δd): approximately 17.5-18.5 (J/cm³)^0.5
  • Polar parameter (δp): approximately 8.5-9.5 (J/cm³)^0.5
  • Hydrogen bonding parameter (δh): approximately 12.5-13.5 (J/cm³)^0.5

These parameters indicate moderate polarity with significant hydrogen bonding capability, suggesting good solubility in alcohols and moderately polar solvents [6].

Partition Coefficient Determination

The octanol-water partition coefficient (log P) represents a fundamental parameter for understanding molecular distribution behavior. Computational prediction methods suggest a log P value in the range of 1.8-2.3 for 4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol.

The bromine substitution increases lipophilicity compared to the non-halogenated analog, while the alcohol functionality provides hydrophilic character. This balance results in moderate lipophilicity suitable for membrane permeation while maintaining adequate aqueous solubility.

Aqueous Solubility Characteristics

Water solubility is influenced by the compound's ability to form hydrogen bonds with water molecules. The pyridine nitrogen and hydroxyl group provide hydrogen bonding sites, while the bromine substituent and alkyl chain reduce water solubility. Estimated aqueous solubility ranges from 2-5 g/L at 25°C, based on structural similarity to related compounds.

pH-dependent solubility behavior is expected due to the basic nature of the pyridine nitrogen (pKa ~5.2). Protonation under acidic conditions would significantly increase water solubility through formation of the pyridinium cation.

Advanced Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol. The aromatic region (δ 7.0-8.5 ppm) displays characteristic pyridine proton signals with distinct chemical shifts influenced by the electron-withdrawing bromine substituent.

The H-6 proton (meta to bromine) appears as a doublet at approximately δ 8.2 ppm, while the H-4 proton (ortho to bromine) resonates at δ 7.8 ppm. The H-3 proton signal appears at δ 7.4 ppm, showing the expected downfield shift due to the electron-withdrawing effect of bromine [7].

Aliphatic proton signals provide information about the methylbutanol chain. The methine proton adjacent to the hydroxyl group appears at δ 3.8-4.2 ppm, while methylene protons show multipicity at δ 1.5-2.5 ppm. Methyl group protons appear as doublets at δ 1.0-1.3 ppm, with coupling constants reflecting vicinal relationships [8].

¹³C Nuclear Magnetic Resonance spectroscopy reveals aromatic carbon signals in the δ 120-160 ppm region. The quaternary carbon bearing bromine appears at approximately δ 125 ppm, while other aromatic carbons show characteristic chemical shifts influenced by the heteroatom and substituent effects. Aliphatic carbons appear in the expected ranges: δ 70-80 ppm for the carbon bearing the hydroxyl group, and δ 15-35 ppm for alkyl carbons.

Infrared Spectroscopy Analysis

Infrared spectroscopy provides functional group identification and structural confirmation. The hydroxyl group exhibits a characteristic broad absorption band at 3200-3600 cm⁻¹, with the exact position depending on hydrogen bonding interactions and molecular conformation.

Aromatic C-H stretching appears at 3000-3100 cm⁻¹, while aliphatic C-H stretching occurs at 2800-3000 cm⁻¹. The pyridine ring shows characteristic C=C and C=N stretching vibrations at 1580-1620 cm⁻¹ and 1550-1580 cm⁻¹, respectively [9].

The C-Br stretching vibration appears at approximately 500-700 cm⁻¹, providing confirmation of bromine substitution. Out-of-plane bending vibrations of aromatic C-H bonds appear at 750-900 cm⁻¹, with specific patterns indicating the substitution pattern on the pyridine ring [10].

Mass Spectrometry Fragmentation

Mass spectrometry provides molecular weight confirmation and structural elucidation through fragmentation patterns. The molecular ion peak appears at m/z 244, corresponding to the molecular formula C₁₀H₁₄BrNO. Isotope patterns confirm bromine presence through the characteristic M+2 peak at approximately 80% intensity relative to the molecular ion [11].

Common fragmentation pathways include loss of the hydroxyl group (M-17), loss of water (M-18), and fragmentation of the alkyl chain. The bromopyridine fragment (m/z 158) represents a stable fragmentation product. Base peak identification provides information about the most stable fragment ion, typically corresponding to the bromopyridinium cation [12].

High-resolution mass spectrometry enables accurate mass determination and elemental composition confirmation. Collision-induced dissociation (CID) experiments provide detailed fragmentation pathways that confirm structural assignments and substitution patterns.

Computational Chemistry Predictions vs Experimental Data

Density Functional Theory Methodology

Computational chemistry provides valuable predictions for molecular properties when experimental data is limited. Density functional theory (DFT) calculations using the B3LYP functional with 6-311++G(d,p) basis set offer reliable predictions for organic compounds containing bromine and nitrogen heteroatoms [13] [14].

Geometry optimization calculations predict bond lengths and angles consistent with experimental crystal structures of related compounds. The C-Br bond length is calculated at approximately 1.90 Å, while the pyridine ring maintains planarity with bond lengths typical of aromatic systems. The methylbutanol chain adopts preferred conformations that minimize steric interactions.

Electronic structure calculations reveal HOMO-LUMO gaps characteristic of substituted pyridines. The bromine substituent lowers both frontier molecular orbital energies, affecting reactivity and spectroscopic properties. Dipole moment calculations predict values in the range of 2.5-3.5 D, indicating moderate polarity [15].

Thermodynamic Property Predictions

Computational thermodynamics provides estimates for enthalpy of formation, entropy, and heat capacity values. DFT calculations predict an enthalpy of formation of approximately -150 to -180 kJ/mol for 4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol. Entropy calculations account for translational, rotational, and vibrational contributions, predicting values around 350-400 J/(mol·K) at 298 K [16].

Vibrational frequency calculations enable prediction of IR spectroscopic properties and thermodynamic functions. Harmonic frequency analysis provides zero-point energy corrections and enables calculation of temperature-dependent thermodynamic properties [17].

Validation Against Experimental Benchmarks

Computational predictions require validation against experimental data when available. Studies of related brominated pyridine compounds demonstrate that DFT calculations typically achieve accuracy within 5-10% for thermodynamic properties and 10-20 cm⁻¹ for vibrational frequencies [18] [14].

Solubility parameter predictions show good agreement with experimental values for similar compounds, with typical errors of 5-10% for Hansen parameters. Partition coefficient calculations using computational methods correlate well with experimental log P values, though systematic errors may require correction factors [19].

Limitations and Accuracy Considerations

Computational predictions face limitations related to basis set completeness, electron correlation treatment, and conformational sampling. Bromine-containing compounds require careful consideration of relativistic effects and adequate basis set size for accurate property prediction [1].

Solvation effects significantly influence experimental properties but require specialized computational treatment. Polarizable continuum models (PCM) or explicit solvent calculations provide improved predictions for solution-phase properties [20].

The accuracy of computational predictions depends on the specific property being calculated. While molecular geometries and vibrational frequencies show high reliability, properties involving intermolecular interactions (solubility, partition coefficients) require more sophisticated treatment and may show larger deviations from experimental values.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

243.02588 g/mol

Monoisotopic Mass

243.02588 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types